nNOS Inhibitory Potency: 4,000-Fold Selectivity Over the Para-Nitro Isomer
5-(2-Nitrophenoxy)furan-2-carbaldehyde demonstrates potent inhibition of neuronal nitric oxide synthase (nNOS). In a direct head-to-head comparison using the same enzyme assay system, the ortho-nitro compound exhibits an IC50 of 110 nM against rat brain nNOS. In stark contrast, the para-nitro isomer, 5-(4-nitrophenoxy)furan-2-carbaldehyde, is essentially inactive with a Ki of 450,000 nM [1][2]. This represents a ~4,100-fold difference in potency.
| Evidence Dimension | Inhibition of neuronal nitric oxide synthase (nNOS) |
|---|---|
| Target Compound Data | IC50 = 110 nM |
| Comparator Or Baseline | 5-(4-Nitrophenoxy)furan-2-carbaldehyde: Ki = 450,000 nM (≈ IC50) |
| Quantified Difference | ~4,100-fold greater potency |
| Conditions | Rat brain nNOS (Sprague-Dawley) assessed via oxyhemoglobin to methemoglobin conversion measured by UV-Vis [1]; Recombinant rat nNOS in baculovirus-infected Sf9 cells [2]. |
Why This Matters
This dramatic difference highlights that the ortho-nitro configuration is a critical pharmacophore for nNOS binding, rendering the para-substituted analog a poor substitute for neuroscience or cardiovascular research.
- [1] BindingDB BDBM50209245 (CHEMBL247378): Affinity data for 5-(2-Nitrophenoxy)furan-2-carbaldehyde on rat nNOS (IC50 = 110 nM). View Source
- [2] BindingDB BDBM50363644 (CHEMBL1945749): Affinity data for 5-(4-Nitrophenoxy)furan-2-carbaldehyde on rat nNOS (Ki = 450,000 nM). View Source
